molecular formula C12H12F3N3 B2666867 5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine CAS No. 1285618-32-7

5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine

Cat. No. B2666867
CAS RN: 1285618-32-7
M. Wt: 255.244
InChI Key: DYUHYLKTNQHOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the formation of a compound by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37 °C and then adding it to trichloroacetonitrile at 0 °C .


Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For example, the molecular structure of 5-Methyl-2-(trifluoromethyl)furan-3-carbonitrile was determined using gas-phase electron diffraction and quantum chemistry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been explored. For example, the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, has been used with organoboron reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the properties of 5-methyl-2-((2-(trifluoromethyl)benzyl)oxy)benzoic acid have been documented, including its chemical properties, structure, melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Synthesis and Characterization

A study conducted by Pillai et al. (2019) focused on the synthesis and spectroscopic characterization of Schiff bases containing 1,2,4-triazole and pyrazole rings. These compounds, including derivatives of 5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine, were evaluated for their antioxidant and α-glucosidase inhibitory activities. The research demonstrated significant inhibitory potentials of these compounds, suggesting their utility in pharmaceutical applications (Pillai et al., 2019).

Photophysical Properties

Shang et al. (2015) conducted a theoretical investigation on the effects of N-substitution on the photophysical properties of iridium(III) complexes involving 5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine derivatives. This study highlighted how N-substitution could tune the emission color and enhance the photoluminescence quantum efficiency of such complexes, indicating their potential use in the development of efficient blue-emitting materials (Shang et al., 2015).

Antimicrobial Activities

Chopde et al. (2012) reported on the synthesis, characterization, and antibacterial evaluation of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, closely related to 5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine. The study demonstrated that some compounds exhibited promising antibacterial activities against various bacterial strains, suggesting their potential as antimicrobial agents (Chopde et al., 2012).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) explored the synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives of 5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine. The study also examined the effect of hydrogen bonding on the self-assembly process and evaluated the antioxidant activity of the ligands and their complexes. The findings indicated significant antioxidant activity, demonstrating the compounds' potential in biological applications (Chkirate et al., 2019).

Mechanism of Action

While the specific mechanism of action for “5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine” is not available, related compounds have shown promising neuroprotective and anti-inflammatory properties. These compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

properties

IUPAC Name

5-methyl-2-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3/c1-8-6-11(16)18(17-8)7-9-4-2-3-5-10(9)12(13,14)15/h2-6H,7,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUHYLKTNQHOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(2-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.